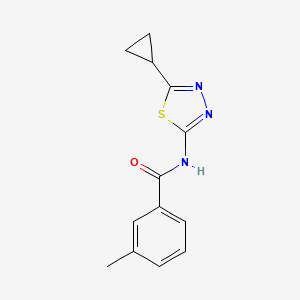

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5 and a 3-methylbenzamide moiety at position 2. Its molecular formula is C₁₄H₁₃N₃OS, with a molecular weight of 271.34 g/mol (exact analogs in ). The cyclopropyl group confers conformational rigidity, while the 3-methylbenzamide substituent influences electronic and steric properties critical for bioactivity.

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-8-3-2-4-10(7-8)11(17)14-13-16-15-12(18-13)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWVVMDYRXZPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406583 | |

| Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571954-81-9 | |

| Record name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanecarbohydrazide Intermediate

A common route begins with the preparation of cyclopropanecarbohydrazide. Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with hydrazine hydrate in anhydrous ethanol under reflux (4–6 hours) to yield cyclopropanecarbohydrazide.

Thiadiazole Cyclization

The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of a base (e.g., potassium hydroxide) at elevated temperatures (80–100°C). This forms the 5-cyclopropyl-1,3,4-thiadiazol-2-amine backbone.

Key Parameters :

Comparative Analysis of Synthetic Routes

| Method | Reagents | Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Acyl Chloride Coupling | SOCl₂, TEA | DCM | 0°C → RT | 70–85% | ≥98% |

| EDCI/HOBt Coupling | EDCI, HOBt | DMF | RT | 80–90% | ≥99% |

Critical Observations :

-

The EDCI/HOBt method offers superior yields and purity, likely due to milder conditions that prevent thiadiazole ring degradation.

-

Acyl chloride routes are cost-effective but require stringent temperature control to avoid over-chlorination.

Structural Characterization and Validation

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis (triclinic, space group P-1) confirms the planar thiadiazole ring and intermolecular hydrogen bonding (N–H···N), stabilizing the crystal lattice.

Challenges and Mitigation Strategies

-

Cyclopropane Ring Stability : The cyclopropyl group is prone to ring-opening under acidic conditions. Using aprotic solvents (e.g., DMF) and neutral pH during coupling minimizes decomposition.

-

Thiadiazole Hydrolysis : Prolonged exposure to moisture degrades the thiadiazole core. Reactions are conducted under anhydrous conditions with molecular sieves .

Chemical Reactions Analysis

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the benzamide moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has shown promise in inhibiting the growth of various bacterial strains. Studies suggest that the thiadiazole moiety plays a crucial role in its antibacterial activity by interfering with bacterial cell wall synthesis and metabolic processes .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer effects. Preliminary studies on this compound reveal that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that this compound could have neuroprotective properties. Research indicates that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Its structural features suggest it may act as an effective agent against certain pests and pathogens affecting crops. Laboratory tests have demonstrated its efficacy in reducing pest populations while being less toxic to beneficial insects compared to conventional pesticides .

Herbicide Development

In addition to its pesticidal properties, there is ongoing research into the herbicidal applications of this compound. Its ability to inhibit specific enzymatic pathways in plants could lead to the development of new herbicides that target unwanted vegetation without harming crops .

Materials Science

Polymer Synthesis

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research has shown that polymers modified with thiadiazole derivatives exhibit improved resistance to degradation under environmental stressors .

Nanotechnology Applications

this compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the bioavailability and targeted delivery of drugs .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the benzamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The cyclopropyl substituent in the target compound distinguishes it from analogs with bulkier groups (e.g., chlorobenzylthio in 5j or piperidinylethylthio in ), which may reduce metabolic stability .

- The 3-methylbenzamide group balances lipophilicity (LogP ~1.3) compared to polar substituents like phenoxyacetamide in 5j (melting point 138–140°C suggests higher crystallinity) .

Key Observations :

Table 3: Bioactivity Comparisons

Key Observations :

- The 3-methylbenzamide group in the target compound may mimic bioactive moieties in anticonvulsant analogs (), while the cyclopropyl group could enhance metabolic stability compared to nitro or methoxy substituents .

Biological Activity

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, with a focus on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 259.33 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃OS |

| Molecular Weight | 259.33 g/mol |

| CAS Number | 571954-81-9 |

| Density | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound involves the reaction of cyclopropyl derivatives with thiadiazole compounds followed by amide formation. This synthetic pathway is crucial for obtaining the desired compound with high purity and yield.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has effective inhibitory action against various bacterial strains. For example, it showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In cellular assays, it demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest (G2/M phase) |

Case Studies

- Case Study 1 : In a study published in the Asian Journal of Chemistry, researchers synthesized a related thiadiazole compound and evaluated its bioactivity. They found that modifications to the thiadiazole ring significantly affected its potency against cancer cell lines, suggesting a structure-activity relationship that may apply to this compound as well .

- Case Study 2 : Another investigation focused on the antimicrobial properties of thiadiazole derivatives in which this compound was included in a series of compounds tested against resistant bacterial strains. The results indicated that this compound could serve as a lead for developing new antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves coupling a 5-cyclopropyl-1,3,4-thiadiazol-2-amine precursor with 3-methylbenzoyl chloride or activated derivatives. Key steps include:

- Cyclocondensation: Formation of the thiadiazole ring via cyclization of thiosemicarbazides or thioureas with POCl₃ or other dehydrating agents under reflux (80–90°C, 3–5 hours) .

- Amide Coupling: Reacting the thiadiazol-2-amine with 3-methylbenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) at room temperature, monitored by TLC .

- Purification: Recrystallization from ethanol/DMSO mixtures or column chromatography to isolate the product.

Critical conditions include stoichiometric control of acylating agents, pH adjustment during precipitation, and inert atmospheres to prevent oxidation .

Basic: Which spectroscopic techniques are most reliable for characterizing thiadiazole-based benzamide derivatives, and how are conflicting data resolved?

Methodological Answer:

- 1H/13C NMR: Confirm substituent positions and amide bond formation. For example, aromatic protons in the 3-methylbenzamide moiety appear as multiplet signals at δ 7.2–8.0 ppm, while cyclopropyl protons resonate as distinct multiplets (δ 1.0–2.5 ppm) .

- IR Spectroscopy: Validate amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C=N/C-S bonds (~1450–1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .

Conflicts (e.g., unexpected splitting in NMR) are resolved via:- Decoupling Experiments: To identify coupled protons.

- X-ray Crystallography: Definitive structural assignment using single-crystal data .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the cyclopropyl-thiadiazole moiety?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard. For example:

- Space Group Determination: Orthorhombic systems (e.g., P2₁2₁2₁) are common for thiadiazole derivatives .

- Bond Lengths/Angles: Confirm planarity of the thiadiazole ring (C–N ≈ 1.30 Å, C–S ≈ 1.70 Å) and dihedral angles between the benzamide and thiadiazole planes (<20° indicates conjugation) .

- Hydrogen Bonding: Intermolecular N–H⋯N/S interactions stabilize crystal packing, which can influence solubility and bioavailability .

Advanced: What experimental designs are used to assess structure-activity relationships (SAR) in thiadiazole derivatives for anticancer applications?

Methodological Answer:

- Analog Synthesis: Systematic variation of substituents (e.g., replacing cyclopropyl with phenyl or alkyl groups) to test electronic/steric effects .

- Biological Assays:

- In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Apoptosis induction via flow cytometry (Annexin V/PI staining) .

- Computational Modeling: Docking studies to predict binding affinities for targets like carbonic anhydrase XII or DNA-PK .

Advanced: How are contradictions in enzymatic inhibition data addressed when evaluating thiadiazole derivatives as kinase inhibitors?

Methodological Answer:

- Kinetic Assays: Use varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .

- Selectivity Profiling: Test against isoform panels (e.g., carbonic anhydrase I, II, VII, XII) to identify off-target effects .

- Crystallographic Validation: Co-crystallization with target enzymes to visualize binding modes and validate SAR hypotheses .

Basic: What are the standard protocols for evaluating the antimicrobial activity of thiadiazole derivatives?

Methodological Answer:

- Agar Diffusion/Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC/MBC determination .

- Time-Kill Assays: Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Resistance Studies: Serial passage experiments to monitor MIC shifts over generations .

Advanced: How is microwave-assisted synthesis applied to optimize the production of thiadiazole derivatives, and what are the key advantages?

Methodological Answer:

- Conditions: Reactions conducted in sealed vessels at 100–150°C with 300–600 W irradiation, reducing reaction times from hours to minutes .

- Benefits:

- Enhanced yields (20–30% improvement) via uniform heating.

- Reduced side products (e.g., oxidation byproducts) .

- Monitoring: Real-time IR or Raman spectroscopy to track intermediate formation .

Advanced: What methodologies are employed to analyze metabolic stability and toxicity profiles of thiadiazole derivatives in preclinical studies?

Methodological Answer:

- Microsomal Assays: Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .

- CYP450 Inhibition Screening: Fluorescence-based assays to assess interactions with cytochrome P450 isoforms .

- In vivo Toxicity: Acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.